molecular formula C25H22N2O4S2 B2664354 ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391896-55-2

ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2664354
CAS No.: 391896-55-2
M. Wt: 478.58
InChI Key: LTRVXAZNLYUQGW-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule that contains several functional groups. These include a thiophene ring, a benzoyl group, a thioureido group, and an ethyl ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, benzoyl group, thioureido group, and ethyl ester group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the thioureido group could potentially undergo reactions with electrophiles, while the ethyl ester group could undergo reactions with nucleophiles .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by K. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, evaluating their in vitro antimicrobial and antioxidant activities. Compounds exhibited excellent antibacterial and antifungal properties, alongside significant antioxidant potential, showcasing their potential in drug development and therapeutic applications (Raghavendra et al., 2016).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate served as a building block for creating new heterocycles with potent anticancer activity against the colon HCT-116 human cancer cell line, as reported by M. Abdel-Motaal et al. (2020). This research indicates the compound's utility in developing novel anticancer agents (Abdel-Motaal et al., 2020).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of compounds related to ethyl 2-(3-(4-benzoylbenzoyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, such as donor–acceptor type monomers, has shown promising results. These compounds exhibit good electrochemical activity and distinct color changes under applied potentials, offering potential applications in electronic devices and materials science (Hu et al., 2013).

Synthesis of Schiff Bases and Their Complexes

A series of novel Schiff bases derived from ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and their metal complexes have been synthesized, demonstrating effective antibacterial activity against various pathogenic strains. This highlights the compound's role in synthesizing new molecules with potential applications in antimicrobial therapy (Altundas et al., 2010).

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new therapeutic agents .

Properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-2-31-24(30)20-18-9-6-10-19(18)33-23(20)27-25(32)26-22(29)17-13-11-16(12-14-17)21(28)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H2,26,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRVXAZNLYUQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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